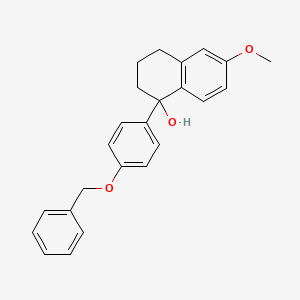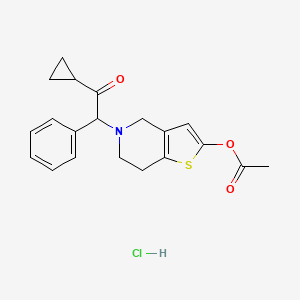
Roflumilast Impurity E
Vue d'ensemble
Description
L’impureté E de roflumilast est un sous-produit formé lors de la synthèse du roflumilast, un inhibiteur sélectif de la phosphodiestérase-4 utilisé principalement pour le traitement de la maladie pulmonaire obstructive chronique (MPOC).
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l’impureté E de roflumilast implique plusieurs étapes clés :
Oxydation : Le composé résultant est ensuite oxydé à l’aide de chlorite de sodium pour produire l’acide correspondant.
Chloration : L’acide subit une chloration pour former l’intermédiaire souhaité.
N-Acylation : Enfin, la N-acylation de la 3,5-dichloropyridine-4-amine avec l’intermédiaire produit l’impureté E de roflumilast.
Méthodes de production industrielle : La production industrielle de l’impureté E de roflumilast suit des voies de synthèse similaires, mais elle est optimisée pour des rendements et une pureté plus élevés. L’utilisation de l’acétonitrile comme solvant à toutes les étapes facilite la récupération et la purification .
Types de réactions :
Oxydation : Le composé subit des réactions d’oxydation, en particulier pendant sa synthèse.
Substitution : La N-acylation est une réaction de substitution clé impliquée dans sa formation.
Réactifs et conditions courants :
Agent oxydant : Le chlorite de sodium est utilisé pour l’oxydation.
Solvant : L’acétonitrile est utilisé tout au long de la synthèse.
Substitution nucléophile : Le bromure de cyclopropylméthyle est utilisé pour l’O-alkylation.
Principaux produits :
4. Applications de la recherche scientifique
L’impureté E de roflumilast est principalement étudiée dans le contexte de sa formation et de son élimination pendant la synthèse du roflumilast. Sa présence et sa caractérisation sont essentielles pour garantir la pureté et l’efficacité du produit pharmaceutique final . En outre, la compréhension de sa formation permet d’optimiser les voies de synthèse et d’améliorer les processus de production industrielle .
Applications De Recherche Scientifique
Roflumilast Impurity E is primarily studied in the context of its formation and removal during the synthesis of roflumilast. Its presence and characterization are crucial for ensuring the purity and efficacy of the final pharmaceutical product . Additionally, understanding its formation helps in optimizing synthetic routes and improving industrial production processes .
Mécanisme D'action
L’impureté E de roflumilast, comme le roflumilast, est censée inhiber la phosphodiestérase-4, une enzyme responsable de la dégradation de l’adénosine monophosphate cyclique (AMPc). En inhibant cette enzyme, le composé augmente les niveaux intracellulaires d’AMPc, ce qui peut moduler diverses réponses inflammatoires .
Composés similaires :
Roflumilast : Le composé parent, utilisé pour le traitement de la MPOC.
Piclamilast : Un autre inhibiteur de la phosphodiestérase-4 avec une structure similaire.
Unicité : L’impureté E de roflumilast est unique en raison de sa voie de formation spécifique et de son rôle d’impureté dans la synthèse du roflumilast. Sa présence et sa caractérisation sont essentielles pour le contrôle de la qualité dans la fabrication pharmaceutique .
Comparaison Avec Des Composés Similaires
Roflumilast: The parent compound, used for treating COPD.
Piclamilast: Another phosphodiesterase-4 inhibitor with a similar structure.
Uniqueness: Roflumilast Impurity E is unique due to its specific formation pathway and its role as an impurity in the synthesis of roflumilast. Its presence and characterization are essential for quality control in pharmaceutical manufacturing .
Propriétés
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F2N2O3/c14-7-4-18-5-8(15)11(7)19-12(21)6-1-2-10(9(20)3-6)22-13(16)17/h1-5,13,20H,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHTYXYJBZYTEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162357 | |
| Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-76-8 | |
| Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,5-DICHLORO-4-PYRIDINYL)-4-(DIFLUOROMETHOXY)-3-HYDROXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RXV4ND32V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)



![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)


![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)
![5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride](/img/structure/B588193.png)


